

# Application Notes: STING Activation Assay with c-di-AMP diammonium

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Compound of Interest		
Compound Name:	c-di-AMP diammonium	
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### Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] STING, an endoplasmic reticulum (ER)-resident protein, functions as a direct sensor for cyclic dinucleotides (CDNs).[3] Upon activation by CDNs, such as the endogenous ligand cGAMP produced by cGAS or bacterial-derived ligands like cyclic diadenosine monophosphate (c-di-AMP), STING undergoes a conformational change.[4][5] This activation triggers its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and subsequent transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][6]

Given its central role in immunity, the STING pathway is a promising therapeutic target for vaccine adjuvants, cancer immunotherapy, and antiviral agents.[7] An in vitro STING activation assay using **c-di-AMP diammonium** provides a robust method to screen for novel STING agonists or antagonists and to investigate the molecular mechanics of STING signaling.

## **Principle of the Assay**

This protocol details a cell-based reporter assay to quantify STING activation. The assay utilizes a human monocytic cell line, such as THP-1, which endogenously expresses all

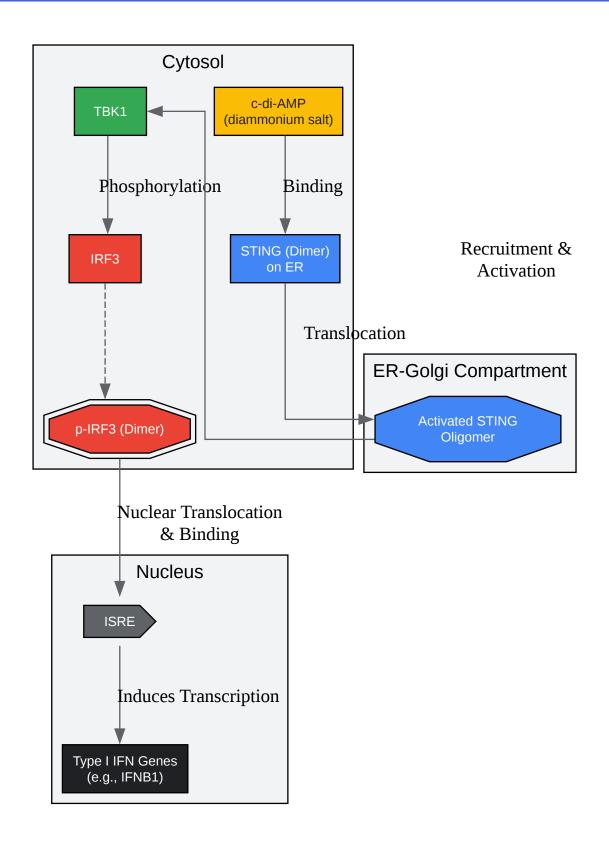




components of the STING pathway. These cells are engineered to express a reporter gene, like secreted luciferase, under the control of an IFN-stimulated response element (ISRE). When c-di-AMP is introduced into the cells, it binds to and activates STING, initiating the signaling cascade that culminates in IRF3-mediated transcription of the luciferase reporter. The amount of luciferase produced, measured by a luminometer, is directly proportional to the level of STING activation.

# STING Signaling Pathway Activated by c-di-AMP





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Caption: c-di-AMP binds to STING on the ER, triggering its translocation and activation of the TBK1-IRF3 axis.

# **Experimental Protocols**

This section provides a detailed protocol for a STING activation reporter assay using THP1-Dual™ ISG cells, which express a secreted luciferase reporter gene.

## **Protocol 1: THP-1 Luciferase Reporter Assay**

#### A. Materials and Reagents

Reagent/Material	Vendor/Cat. No. (Example)	Storage
THP1-Dual™ ISG Reporter Cells	InvivoGen / thpd-isg	Liquid Nitrogen
c-di-AMP diammonium salt	MedChemExpress / HY- 10043A	-20°C
2'3'-cGAMP (Positive Control)	InvivoGen / tlrl-nacga23	-20°C
RPMI 1640 Medium	Gibco / 11875093	4°C
Fetal Bovine Serum (FBS)	Gibco / 26140079	-20°C
Penicillin-Streptomycin	Gibco / 15140122	-20°C
Normocin™	InvivoGen / ant-nr-1	-20°C
LyoVec™ or Digitonin	InvivoGen / lyec-12 or tlrl-dign	RT or -20°C
QUANTI-Luc™ Luciferase Reagent	InvivoGen / rep-qlc1	4°C
White, flat-bottom 96-well plates	Corning / 3917	RT
Luminometer	Any standard plate reader	-

#### B. Method



#### Cell Culture Maintenance:

- Culture THP1-Dual<sup>™</sup> ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 100 µg/mL Normocin<sup>™</sup>.
- Maintain cell density between 3x10<sup>5</sup> and 2x10<sup>6</sup> cells/mL.
- Incubate at 37°C in a 5% CO<sub>2</sub> incubator.

#### Cell Seeding:

- On the day of the experiment, centrifuge cells and resuspend in fresh, pre-warmed culture medium.
- Seed 1.8x10<sup>5</sup> cells per well in 180 μL of medium into a 96-well white plate.

#### • Preparation of c-di-AMP:

- Reconstitute lyophilized c-di-AMP diammonium salt in sterile water to create a 1 mg/mL stock solution. Aliquot and store at -20°C.
- Prepare serial dilutions of c-di-AMP in sterile water or culture medium. A typical final concentration range for an EC<sub>50</sub> determination is 0.1 μM to 100 μM.
- Important: c-di-AMP requires a delivery agent to efficiently enter the cytosol.[7] Prepare
  agonist dilutions complexed with a transfection reagent like LyoVec™ or for use with
  digitonin permeabilization, following the manufacturer's protocol.

#### Cell Stimulation:

- Add 20 μL of the prepared c-di-AMP dilutions (or controls) to the appropriate wells.
- Controls:
  - Negative Control: Vehicle control (e.g., medium with transfection reagent only).
  - Positive Control: 2'3'-cGAMP (e.g., final concentration of 10 μg/mL).



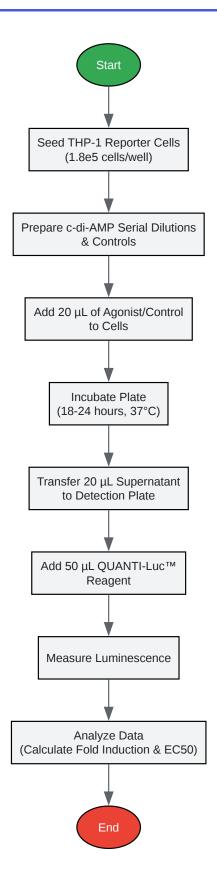
- Mix gently by tapping the plate.
- Incubation:
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection of Luciferase Activity:
  - Prepare the QUANTI-Luc™ working solution according to the manufacturer's instructions.
  - $\circ~$  Transfer 20  $\mu L$  of the cell culture supernatant from each well to a white 96-well detection plate.
  - Add 50 µL of the QUANTI-Luc™ working solution to each well.
  - Read luminescence immediately on a luminometer.

#### C. Data Analysis

- Record the Relative Light Unit (RLU) values from the luminometer.
- Calculate the fold induction for each concentration by dividing the RLU of the sample by the average RLU of the negative control.
- Plot the fold induction against the log of the c-di-AMP concentration.
- Use a non-linear regression (four-parameter logistic curve) to determine the EC<sub>50</sub> value, which is the concentration of c-di-AMP that elicits a half-maximal response.

## **Experimental Workflow Diagram**





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Caption: Workflow for the c-di-AMP STING activation reporter assay.



## **Confirmatory Assays**

To validate the results from the reporter assay, consider the following methods:

- IFN-β ELISA: Measure the concentration of secreted IFN-β in the cell culture supernatant after 18-24 hours of stimulation.[8][9] This provides a direct measurement of a key downstream cytokine.
- RT-qPCR: After 4-6 hours of stimulation, extract total RNA from the cells.[10] Perform
  reverse transcription followed by quantitative PCR to measure the relative mRNA expression
  of STING target genes such as IFNB1, CXCL10, and ISG15.[10][11]
- Western Blot: Lyse cells after 2-4 hours of stimulation and perform a Western blot to detect
  the phosphorylation of key signaling proteins like STING (at Ser366) or IRF3 (at Ser386) to
  confirm pathway activation at the protein level.[9][12]

## **Data Presentation**

Quantitative data should be clearly summarized for comparison.

Table 2: Example Dose-Response Data for STING Agonists in THP-1 Cells

Agonist	Concentration	Fold Induction (ISG Reporter)	IFN-β Secretion (pg/mL)	EC <sub>50</sub>
Vehicle Control	0 μΜ	1.0 ± 0.2	< 10	N/A
c-di-AMP	1 μΜ	2.5 ± 0.4	85 ± 15	\multirow{4}{} {~30-70 μM}
10 μΜ	15.8 ± 2.1	650 ± 80		
30 μΜ	45.3 ± 5.5	1850 ± 210	_	
100 μΜ	88.1 ± 9.7	3500 ± 400	_	
2'3'-cGAMP	10 μg/mL	120.5 ± 15.3	4800 ± 550	~10-124 µM**



Data are presented as mean ± SD and are representative. Actual values will vary by experiment. EC<sub>50</sub> values are dependent on the specific assay conditions and cell type. \*Note: EC<sub>50</sub> values for STING agonists can vary significantly based on the delivery method, cell line, and specific analog used.[6][13]

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